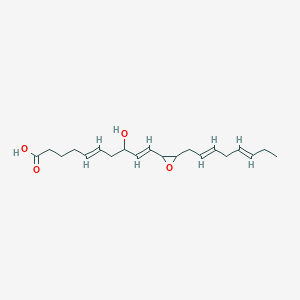
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid (HEET) is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid. It is a member of the family of epoxyeicosatrienoic acids (EETs), which are known to have a wide range of biological activities. HEET has been shown to play a role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.
作用机制
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid exerts its biological effects by binding to specific receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the transient receptor potential vanilloid 4 (TRPV4) ion channel. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to activate PPAR and inhibit TRPV4, leading to the modulation of various cellular processes, such as gene expression, ion channel activity, and cell proliferation.
Biochemical and Physiological Effects:
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
实验室实验的优点和局限性
One of the advantages of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its stability and ease of synthesis. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be synthesized in large quantities using enzymatic or chemical methods, and it is stable under various conditions. However, one of the limitations of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its potential toxicity. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have cytotoxic effects on certain cell types, and its use in vivo may require further investigation.
未来方向
There are several future directions for the research on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. One area of research is the development of novel therapeutic agents based on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid analogs and derivatives could be synthesized and tested for their efficacy in various disease models. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. The identification of novel receptors and signaling pathways could provide new insights into the therapeutic potential of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. Additionally, the development of novel methods for the synthesis and purification of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid could facilitate its use in various research applications.
合成方法
The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be achieved by the oxidation of arachidonic acid using various methods, such as chemical synthesis or enzymatic oxidation. One of the most commonly used methods is the enzymatic oxidation of arachidonic acid by cytochrome P450 (CYP) enzymes.
科学研究应用
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
103188-13-2 |
|---|---|
产品名称 |
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid |
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |
InChI 键 |
GBSGALHVICSTLU-AXVKERTGSA-N |
手性 SMILES |
CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |
SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
规范 SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
同义词 |
8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





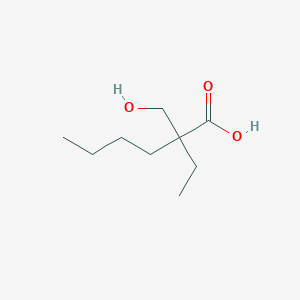


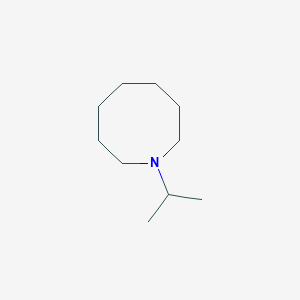

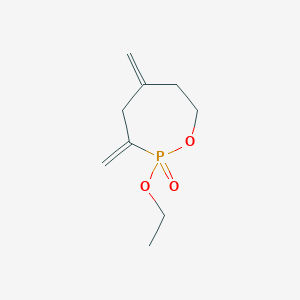
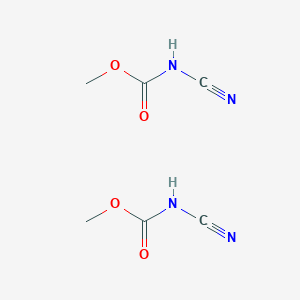
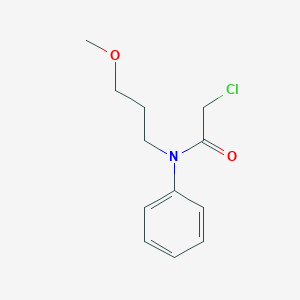
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
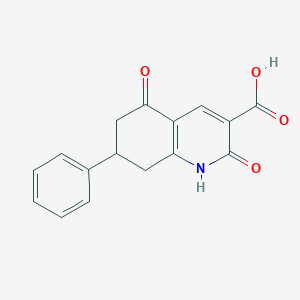
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)